Uncialamycin

Description

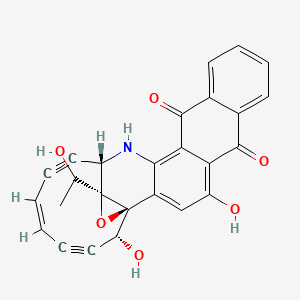

Structure

3D Structure

Properties

Molecular Formula |

C26H17NO6 |

|---|---|

Molecular Weight |

439.4 g/mol |

IUPAC Name |

(1S,17S,20Z,24R,26R)-4,24-dihydroxy-26-(1-hydroxyethyl)-25-oxa-16-azahexacyclo[15.7.2.01,26.02,15.05,14.07,12]hexacosa-2,4,7,9,11,14,20-heptaen-18,22-diyne-6,13-dione |

InChI |

InChI=1S/C26H17NO6/c1-13(28)25-18-10-4-2-3-5-11-19(30)26(25,33-25)16-12-17(29)20-21(22(16)27-18)24(32)15-9-7-6-8-14(15)23(20)31/h2-3,6-9,12-13,18-19,27-30H,1H3/b3-2-/t13?,18-,19+,25-,26-/m0/s1 |

InChI Key |

OBGWIHKWGGEOEV-YFRVKLFPSA-N |

Isomeric SMILES |

CC([C@]12[C@@H]3C#C/C=C\C#C[C@H]([C@@]1(O2)C4=CC(=C5C(=C4N3)C(=O)C6=CC=CC=C6C5=O)O)O)O |

Canonical SMILES |

CC(C12C3C#CC=CC#CC(C1(O2)C4=CC(=C5C(=C4N3)C(=O)C6=CC=CC=C6C5=O)O)O)O |

Synonyms |

uncialamycin |

Origin of Product |

United States |

Foundational & Exploratory

Uncialamycin discovery from Streptomyces uncialis

An In-Depth Technical Guide on the Discovery of Uncialamycin from Streptomyces uncialis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a highly potent member of the anthraquinone-fused, 10-membered enediyne family of natural products. First isolated from the lichen-associated actinomycete Streptomyces uncialis, it exhibits extraordinary cytotoxicity against a broad spectrum of human cancer cell lines and potent antibacterial activity.[1][2][3] Its mechanism of action involves the generation of a diradical species that induces double-strand breaks in DNA, making it a compelling payload for antibody-drug conjugates (ADCs) in targeted cancer therapy.[2][4][5] Initial discovery was hampered by extremely low production titers (~0.019 mg/L) from solid agar cultures.[1][6] However, recent advancements in submerged fermentation, metabolic engineering, and process optimization have significantly increased yields, establishing a viable biotechnology platform for its production and further investigation.[1][6] This guide provides a comprehensive overview of the discovery, biosynthesis, mechanism of action, production, and experimental protocols related to this compound.

Discovery and Initial Characterization

This compound was first reported in 2005 following a screening program for new antibiotics.[1] It was isolated from laboratory cultures of a previously undescribed Streptomyces species, designated DCA2648, which was obtained from the surface of the lichen Cladonia uncialis collected in British Columbia.[2][3] Initial bioassays of crude organic extracts showed potent in vitro inhibition of various pathogens, including Burkholderia cepacia, a bacterium that causes significant morbidity in cystic fibrosis patients.[2][3] The producing strain was characterized by 16S RNA sequencing and found to be related to Streptomyces cyanogenus.[2]

Mechanism of Action: The Enediyne "Warhead"

This compound's potent biological activity is derived from its unique 10-membered enediyne core. This strained ring system, containing a double bond flanked by two triple bonds, is a molecular "warhead".[4][5]

-

Activation : The molecule is believed to bind to DNA.[2]

-

Bergman Cyclization : In the presence of a trigger, the enediyne core undergoes a Bergman cyclization. This reaction converts the strained ring system into a highly reactive 1,4-benzenoid diradical (a p-benzyne intermediate).[2][7]

-

DNA Damage : This diradical is a powerful hydrogen-abstracting species. It abstracts hydrogen atoms from the sugar-phosphate backbone of nearby DNA.[2]

-

Strand Scission : This process leads to both single- and double-strand DNA breaks, which are difficult for the cell to repair, ultimately inducing apoptosis.[2][4][5]

This potent DNA-cleaving ability is the basis for its extreme cytotoxicity against cancer cells.[2][5]

Mechanism of Action Pathway for this compound.

Biosynthesis

The genetic blueprint for this compound production is encoded within the ucm biosynthetic gene cluster (BGC). The pathway shares significant homology with those of other anthraquinone-fused enediynes, suggesting a unified biosynthetic route.[1] A key intermediate in this proposed pathway is tiancimycin B (TNM B). This was confirmed when inactivation of the gene ucmM in an engineered S. uncialis strain resulted in the accumulation of TNM B.[1] The biosynthesis begins with a polyketide synthase (PKS) that assembles the core structure, which is then subjected to a series of tailoring modifications by other enzymes in the cluster to yield the final product.[7]

Simplified Proposed Biosynthetic Pathway of this compound.

Fermentation and Production Enhancement

A major bottleneck for the development of this compound was its extremely low production titer. The wild-type S. uncialis DCA2648 strain exclusively produced the compound on solid agar media over 14-21 days, with yields of only ~0.019 mg/L.[1][6] A concerted effort in metabolic engineering and fermentation development led to the establishment of a submerged fermentation platform with significantly improved yields.[1]

The titer was improved nearly 58-fold to approximately 1.1 mg/L through a multi-pronged approach:[1][6]

-

Gene Deletion: Biosynthetic gene clusters for other major, unrelated metabolites were deleted to simplify downstream processing and potentially redirect metabolic flux.[1]

-

Chemical Mutagenesis: Random mutagenesis using diethyl sulfate was employed to screen for higher-producing mutants.[1]

-

Regulatory Engineering: Pathway-specific transcriptional activator genes (ucmR4R7) were overexpressed to boost the expression of the entire ucm BGC.[1]

-

Medium Optimization: Fermentation media components were systematically optimized for maximal this compound production.[1]

| Production Parameter | Wild-Type (Solid Culture) | Engineered Strain (Submerged Culture) | Fold Improvement |

| Titer (mg/L) | ~0.019[1][6] | ~1.1[1][6] | ~58[1][6] |

| Culture Type | Solid Agar (ISP-4)[1] | Submerged Fermentation[1][6] | - |

| Cultivation Time | 14–21 days[1] | 10 days (production stage)[8] | - |

Biological Activity

This compound demonstrates potent, broad-spectrum biological activity. Its cytotoxicity against cancer cell lines is exceptional, with IC₅₀ values in the picomolar to low nanomolar range.[2][9] It is also a powerful antibacterial agent.

| Target Organism/Cell Line | Activity Metric | Value |

| Ovarian Tumor Cell Lines | IC₅₀ | 9 x 10⁻¹² to 1 x 10⁻¹⁰ M[2] |

| H226 (Lung Cancer) | IC₅₀ (ADC conjugate) | 0.88 nM[9] |

| Staphylococcus aureus | MIC | 0.0000064 µg/mL[3] |

| Burkholderia cepacia | MIC | 0.001 µg/mL[3] |

| Escherichia coli | MIC | 0.002 µg/mL[3] |

Application in Antibody-Drug Conjugates (ADCs)

The extreme potency of this compound makes it an ideal, albeit toxic, candidate for targeted drug delivery. In its free form, it is too toxic for systemic use.[5] However, by attaching it as a "payload" to a monoclonal antibody that specifically targets cancer cells, its cytotoxic power can be selectively delivered to tumors.[9][10]

Synthetic this compound analogues have been successfully conjugated to antibodies.[9] These ADCs have shown subnanomolar potency in vitro and, significantly, exhibit a potent "bystander killing effect."[9][11] This means that once the ADC releases its payload inside a target cancer cell, the this compound can diffuse out and kill adjacent, non-targeted cancer cells, which is a highly desirable property for treating heterogeneous tumors.[11]

Experimental Protocols

Two-Stage Submerged Fermentation

A two-stage culture process is used for the production of this compound in engineered S. uncialis strains.[8]

-

Stage 1: Seed Culture

-

Stage 2: Production Culture

-

Medium: Production Medium (per liter: 10g soluble starch, 2.5g malt extract, 1g K₂HPO₄, 1g MgSO₄·7H₂O, 2g (NH₄)₂SO₄, 2g CaCO₃, 0.01g CuSO₄·5H₂O, 0.005g KI, pH 7.0).[8]

-

Procedure: 5 mL of the seed culture is transferred into 50 mL of production medium in a 250-mL baffled flask.[8] The culture is incubated at 28°C with shaking at 250 rpm for 10 days.[8]

-

Isolation and Purification

The following protocol outlines the general steps for extracting this compound from culture.

General Workflow for this compound Isolation and Analysis.

Bioassay for Antibacterial Activity

-

Method: Paper disc-agar diffusion assay.[1]

-

Indicator Strain: Micrococcus luteus ATCC 9431 is used as a sensitive indicator organism.[1]

-

Procedure:

-

A lawn of the indicator strain is prepared on an appropriate agar medium.

-

Sterile paper discs are impregnated with the test sample (e.g., crude extract or purified fraction).

-

The discs are placed on the agar surface.

-

The plate is incubated, and the diameter of the zone of inhibition around the disc is measured to quantify antibacterial activity.

-

Conclusion

The journey of this compound from its discovery in a lichen-associated bacterium to its development as a promising ADC payload highlights the power of natural product discovery and modern biotechnology.[1][9] While its inherent toxicity is a challenge, it is also the source of its therapeutic potential. The establishment of a robust submerged fermentation process and the elucidation of its biosynthetic pathway have opened the door for further engineering of novel, potent analogues.[1] Future research will likely focus on optimizing ADC design, exploring new this compound derivatives, and further scaling up production to support preclinical and clinical development for targeted cancer therapy.

References

- 1. Submerged fermentation of Streptomyces uncialis providing a biotechnology platform for this compound biosynthesis, engineering, and production - PMC [pmc.ncbi.nlm.nih.gov]

- 2. newdrugapprovals.org [newdrugapprovals.org]

- 3. researchgate.net [researchgate.net]

- 4. sciencedaily.com [sciencedaily.com]

- 5. Potent anti-tumour antibiotic this compound synthesis streamlined - ecancer [ecancer.org]

- 6. researchgate.net [researchgate.net]

- 7. Biosynthesis of Enediyne Antitumor Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. This compound as a novel payload for antibody drug conjugate (ADC) based targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. adcreview.com [adcreview.com]

Elucidation of the Uncialamycin Biosynthetic Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Uncialamycin is a potent member of the anthraquinone-fused 10-membered enediyne family of natural products, exhibiting remarkable cytotoxicity against a range of cancer cell lines. Its complex molecular architecture, featuring a DNA-damaging enediyne "warhead" coupled with a DNA-intercalating anthraquinone moiety, has made it a compelling payload for antibody-drug conjugates (ADCs) in preclinical development. Understanding the intricate enzymatic machinery responsible for its biosynthesis is crucial for efforts in bioengineering, novel analogue generation, and optimizing production. This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthetic pathway, detailing the key enzymatic steps, presenting available quantitative data, outlining experimental methodologies for pathway elucidation, and visualizing the complex biological processes.

The this compound Biosynthetic Gene Cluster (BGC)

This compound is produced by the actinomycete Streptomyces uncialis. The genetic blueprint for its biosynthesis is encoded within a dedicated biosynthetic gene cluster (BGC), designated 'ucm'. The ucm BGC is highly homologous in both gene content and organization to the BGCs of other anthraquinone-fused enediynes, such as the tiancimycins (TNMs). This strong homology suggests a conserved and unified biosynthetic strategy for this class of compounds.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is a convergent process, involving the independent synthesis of two key precursors—a polyketide-derived enediyne core and an anthraquinone moiety—which are subsequently coupled and further tailored. The proposed pathway is largely inferred from the characterization of the homologous tiancimycin pathway and gene knockout studies in S. uncialis.

Biosynthesis of the Enediyne Core and Anthraquinone Precursors

Current evidence suggests a fascinating and unusual biosynthetic logic where both the 10-membered enediyne core and the anthraquinone moiety originate from the same C15 linear polyene precursor, 1,3,5,7,9,11,13-pentadecaheptaene.[1] This polyene is synthesized by a conserved iterative type I polyketide synthase (PKS), UcmE, and a dedicated thioesterase (TE), UcmE10.[1] Two molecules of this C15 polyene are believed to diverge into separate pathways to form the two key structural components of this compound.[1]

Assembly of the this compound Scaffold

A pivotal step in the biosynthesis is the fusion of the anthraquinone and enediyne moieties. This is catalyzed by the α/β-hydrolase fold enzyme, UcmK1. The homologous enzyme in tiancimycin biosynthesis, TnmK1, has been shown to catalyze the C-C bond formation between the enediyne intermediate TNM H and the anthraquinone precursor, proceeding through a Michael addition mechanism.[2] This reaction forms the characteristic D-ring of the anthraquinone-fused enediyne scaffold.

A key breakthrough in understanding this process was the isolation of tiancimycin B (TNM B) from a ∆ucmM mutant of S. uncialis.[3] TNM B is a known intermediate in tiancimycin biosynthesis, confirming its role as a common intermediate in the this compound pathway and solidifying the hypothesis of a unified biosynthetic route.[3]

Late-Stage Tailoring Steps

Following the crucial C-C bond formation, a series of tailoring reactions are required to furnish the final this compound structure. These modifications are catalyzed by a suite of enzymes encoded within the ucm BGC. Based on homology to the tiancimycin pathway, these are proposed to include:

-

Oxidative modifications: The Rieske oxygenase, UcmM, and the FAD-dependent oxidoreductase, UcmP, are essential for this compound production, as their inactivation completely abolishes biosynthesis.[3] Their precise roles are yet to be fully elucidated but are likely involved in the hydroxylation and other oxidative tailoring of the molecule.

-

F-ring tailoring: In the tiancimycin pathway, two cofactorless oxygenases, TnmJ and TnmK2, are responsible for tailoring the F-ring of the anthraquinone moiety through deformylation, epoxidation, and oxidative ring cleavage.[4] The corresponding homologs in the ucm cluster, UcmJ and UcmK2, are presumed to perform analogous functions to arrive at the final this compound structure.

The following diagram illustrates the proposed biosynthetic pathway for this compound, highlighting the key intermediates and the enzymes involved.

Quantitative Data on this compound Biosynthesis

Quantitative biochemical data for the enzymes of the this compound biosynthetic pathway is currently limited in the public domain. However, studies on the homologous tiancimycin pathway provide some insights.

| Enzyme | Homolog in this compound Pathway | Substrate(s) | Product(s) | Kinetic Parameters | Reference |

| TnmJ | UcmJ | TNM H | TNM J | kcat within the normal range for secondary metabolism enzymes (qualitative) | [4] |

| TnmK1 | UcmK1 | TNM H | TNM I | Not determined | [2] |

| UcmK1 | - | TNM H | TNM I | Catalytically active (qualitative) | [2] |

Note: The kinetic data for TnmJ was inferred from a time-course experiment, where 0.2 µM of the enzyme converted nearly all of 100 µM of the substrate within 2 hours.[4]

Experimental Protocols for Pathway Elucidation

The elucidation of the this compound biosynthetic pathway relies heavily on genetic manipulation of the producer strain, S. uncialis. The following section details a general protocol for generating gene knockout mutants via intergeneric conjugation, a key technique in this research.

Generation of Gene Knockout Mutants in S. uncialis

This protocol is based on the widely used method of intergeneric conjugation between E. coli and Streptomyces.

Materials:

-

E. coli ET12567/pUZ8002 donor strain harboring the gene replacement vector

-

S. uncialis recipient strain

-

LB medium (for E. coli)

-

TSB medium (for S. uncialis seed culture)

-

MS agar plates

-

Appropriate antibiotics (e.g., apramycin for selection, nalidixic acid to counter-select E. coli)

-

Sterile water and glycerol

Protocol:

-

Preparation of E. coli Donor Strain:

-

Inoculate 10 mL of LB medium containing the appropriate antibiotics with the E. coli ET12567/pUZ8002 donor strain carrying the gene knockout construct.

-

Incubate overnight at 37°C with shaking.

-

The following day, wash the cells twice with an equal volume of fresh LB medium to remove antibiotics.

-

Resuspend the cell pellet in 1 mL of LB medium.

-

-

Preparation of S. uncialis Recipient Spores:

-

Grow S. uncialis on a suitable solid medium (e.g., ISP4) until sporulation is abundant (typically 10-14 days).

-

Harvest spores by gently scraping the surface of the agar and suspending them in sterile water.

-

Filter the spore suspension through sterile cotton wool to remove mycelial fragments.

-

Centrifuge the spore suspension, wash the spores with sterile water, and resuspend in a small volume of sterile water.

-

For conjugation, use a spore concentration of approximately 10⁸ spores/mL.

-

-

Intergeneric Conjugation:

-

Heat-shock the S. uncialis spore suspension at 50°C for 10 minutes to induce germination.

-

Mix 100 µL of the heat-shocked S. uncialis spores with 100 µL of the prepared E. coli donor cell suspension.

-

Spread the mixture onto MS agar plates and incubate at 30°C for 16-20 hours.

-

-

Selection of Exconjugants:

-

After incubation, overlay the plates with 1 mL of sterile water containing nalidixic acid (to kill the E. coli donor) and the selection antibiotic for the knockout construct (e.g., apramycin).

-

Continue to incubate the plates at 30°C for 5-10 days until exconjugant colonies appear.

-

Isolate individual exconjugant colonies and streak onto fresh selective media to obtain pure cultures.

-

-

Confirmation of Gene Knockout:

-

Genomic DNA from putative mutants should be isolated.

-

Confirm the desired double-crossover event and gene replacement by PCR analysis and/or Southern blotting.

-

The following diagram provides a workflow for the gene knockout experiment.

Conclusion and Future Perspectives

The elucidation of the this compound biosynthetic pathway has made significant strides, largely through comparative genomics with related enediyne pathways and targeted gene inactivation studies. A unified pathway for anthraquinone-fused enediynes, with TNM B as a key common intermediate, is now strongly supported. However, significant gaps in our knowledge remain. The precise sequence of events in the early stages of enediyne core and anthraquinone biosynthesis from the C15 polyene precursor requires further investigation. The exact functions and catalytic mechanisms of many of the tailoring enzymes, including the essential UcmM and UcmP, are yet to be biochemically characterized in detail.

Future research should focus on the in vitro reconstitution of key enzymatic steps to definitively establish their functions and to acquire crucial kinetic data. Structural biology efforts to solve the crystal structures of the Ucm enzymes will provide invaluable insights into their mechanisms and guide protein engineering efforts. A complete understanding of this intricate biosynthetic pathway will not only quench scientific curiosity but also unlock the potential to generate novel, potent this compound analogues for the development of next-generation cancer therapeutics.

References

- 1. A discrete intermediate for the biosynthesis of both the enediyne core and the anthraquinone moiety of enediyne natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Intramolecular C-C bond formation links anthraquinone and enediyne scaffolds in tiancimycin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Submerged fermentation of Streptomyces uncialis providing a biotechnology platform for this compound biosynthesis, engineering, and production - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cofactorless oxygenases guide anthraquinone-fused enediyne biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the DNA Cleavage Mechanism of Uncialamycin

Audience: Researchers, scientists, and drug development professionals.

Abstract

Uncialamycin is a highly potent member of the anthraquinone-fused enediyne class of natural antibiotics.[1][2] Its profound cytotoxicity is primarily attributed to its ability to induce sequence-selective double-stranded breaks in DNA.[3] This mechanism is initiated by the DNA-guided activation of its enediyne "warhead," which undergoes a Bergman cyclization to generate a reactive p-benzyne diradical. This diradical subsequently abstracts hydrogen atoms from the deoxyribose backbone of DNA, leading to strand scission and apoptotic cell death.[3] Due to this extreme potency, this compound and its synthetic analogues are being actively investigated as payloads for antibody-drug conjugates (ADCs) in targeted cancer therapy.[1][4] This guide provides a detailed examination of the molecular mechanism of this compound-induced DNA cleavage, summarizes key quantitative data, and outlines the experimental protocols used for its characterization.

Molecular Architecture of this compound

This compound possesses a complex hexacyclic structure that is crucial for its biological activity. The molecule can be deconstructed into three key functional domains:

-

The Enediyne Core: A highly strained 10-membered ring containing two acetylenic groups (alkynes) conjugated to a central olefin (alkene). This core is the "warhead" of the molecule, responsible for the DNA-cleaving event.[3]

-

The Anthraquinone Moiety: A planar aromatic system that serves as a DNA-intercalating or groove-binding domain. This unit is responsible for guiding the molecule to its DNA target and positioning the enediyne core for reaction.

-

A Piperidine/Epoxide System: This intricate ring system connects the enediyne and anthraquinone components, holding the enediyne core in a stable, inactive conformation until the molecule engages with DNA.

The stability of this compound as a solid or in solution is notable, but it rapidly converts and cycloaromatizes in the presence of acid, highlighting the latent reactivity of the enediyne core.[3]

The Stepwise Mechanism of DNA Cleavage

The action of this compound is a precisely orchestrated, multi-step process that begins with DNA recognition and culminates in strand scission.

DNA Recognition and Binding

The initial step involves the non-covalent association of this compound with the DNA double helix. The planar anthraquinone portion of the molecule is believed to facilitate this binding, likely through intercalation between base pairs or by fitting snugly within the minor groove of the DNA. This interaction is critical as it positions the reactive enediyne core in close proximity to the sugar-phosphate backbone, the ultimate target of the drug.

Activation via Bergman Cyclization

Once bound to DNA, a conformational change is thought to occur, which reduces the distance between the two alkyne carbons of the enediyne ring. This decrease in distance dramatically lowers the activation energy for the Bergman cyclization , a thermally allowed pericyclic reaction.[3] The molecule rearranges from the strained 10-membered ring into a highly reactive, transient aromatic diradical species known as a 1,4-didehydrobenzene or p-benzyne diradical .[3] This cycloaromatization is the key activation step and is believed to be the primary mode of action for its DNA-damaging capabilities.[3]

Hydrogen Abstraction and DNA Strand Scission

The newly formed p-benzyne diradical is a potent hydrogen-abstracting species. Positioned within the DNA minor groove, it readily abstracts hydrogen atoms from nearby deoxyribose sugar units. This attack generates carbon-centered radicals on the DNA backbone. These sugar radicals can then undergo a cascade of reactions involving oxygen, leading to the oxidative cleavage of the phosphodiester backbone. This results in both single-strand and double-strand breaks, which are particularly cytotoxic lesions for a cell to repair.[3]

Quantitative Analysis of this compound Activity

While specific DNA binding constants (Kd) and cleavage kinetic rates for this compound are not extensively reported in publicly available literature, its extreme potency has been quantified through cellular cytotoxicity assays. The half-maximal inhibitory concentration (IC₅₀) values demonstrate its powerful anti-proliferative effects against a range of human cancer cell lines.

| Cell Line Type | Specific Cell Line(s) | Reported IC₅₀ (Molar) | Citation |

| Ovarian Tumor | Various | 9.0 x 10⁻¹² M to 1.0 x 10⁻¹⁰ M | [3] |

| T1-Targeting ADC | Not specified | Sub-picomolar to low-picomolar | [5] |

| CD46-Targeting ADC | Not specified | Sub-picomolar to low-picomolar | [5] |

Table 1: In Vitro Cytotoxicity of this compound and its Antibody-Drug Conjugates (ADCs). The data highlights the exceptional potency of this compound, which is retained and effectively targeted when used as an ADC payload.

Experimental Protocols for Studying DNA Cleavage

The DNA-cleaving properties of this compound are typically investigated using established biochemical assays.

Plasmid DNA Cleavage Assay (Agarose Gel Electrophoresis)

This assay directly visualizes the conversion of supercoiled plasmid DNA into nicked (single-strand break) and linear (double-strand break) forms.

Methodology:

-

Reaction Setup: In a microcentrifuge tube, combine supercoiled plasmid DNA (e.g., pBR322, 200-500 ng) with a reaction buffer (e.g., 20 mM Tris-HCl, 20 mM NaCl, pH 7.6).

-

Drug Incubation: Add varying concentrations of this compound to the reaction tubes. Include a drug-free control.

-

Initiation (if required): While this compound's activation is primarily DNA-binding-driven, some protocols for enediynes include a reducing agent like Dithiothreitol (DTT, ~1 mM) to ensure a reductive environment.[6][7]

-

Incubation: Incubate the reactions at 37°C for a defined period (e.g., 30 minutes to 2 hours).

-

Quenching: Stop the reaction by adding a loading buffer containing a chelating agent (EDTA) and a denaturant (SDS).

-

Electrophoresis: Load the samples onto a 1% agarose gel containing a DNA stain (e.g., ethidium bromide or SYBR Safe). Run the gel at a constant voltage until the different DNA forms are separated.

-

Analysis: Visualize the DNA bands under UV light. Quantify the percentage of supercoiled (Form I), nicked circular (Form II), and linear (Form III) DNA in each lane using densitometry software. An increase in Forms II and III with increasing drug concentration indicates cleavage activity.

Oligonucleotide Cleavage Assay (Denaturing PAGE)

For high-resolution analysis of cleavage sites, a 5'- or 3'-radiolabeled DNA oligonucleotide duplex is used.

Methodology:

-

Probe Preparation: A synthetic oligonucleotide of a specific sequence is labeled at one 5'-end with ³²P using T4 polynucleotide kinase and [γ-³²P]ATP. This is then annealed to its complementary strand to form a duplex.

-

Reaction and Incubation: The labeled DNA duplex is incubated with this compound as described in the plasmid assay.

-

Piperidine Treatment (Optional): Some DNA-damaging agents create abasic sites that are labile. To reveal all potential cleavage sites, the reaction products can be treated with hot piperidine (1M, 90°C), which chemically cleaves the DNA backbone at these sites.[6]

-

Electrophoresis: The reaction products are denatured and resolved on a high-resolution denaturing polyacrylamide gel (PAGE) alongside Maxam-Gilbert sequencing lanes of the same oligonucleotide to precisely map the cleavage locations.[6]

-

Analysis: The gel is dried and exposed to a phosphorimager screen. The resulting autoradiogram reveals the specific nucleotide positions where this compound induces strand breaks.

Conclusion and Therapeutic Implications

The mechanism of this compound is a sophisticated example of chemically programmed cytotoxicity. Its ability to remain inert until it reaches its target, followed by a potent DNA-cleaving reaction, makes it an exceptional candidate for targeted therapies. The development of this compound-based ADCs leverages this potency by coupling the molecule to antibodies that specifically recognize tumor-associated antigens.[5] This strategy concentrates the cytotoxic effect on cancer cells while minimizing systemic toxicity. Furthermore, studies have shown that this compound-based ADCs can exhibit a significant "bystander killing effect," where the released payload can diffuse and kill adjacent, non-targeted cancer cells, enhancing the therapeutic efficacy in heterogeneous tumors.[4][5] A thorough understanding of its DNA cleavage mechanism continues to inform the design of next-generation linkers and payloads, aiming to optimize the therapeutic window and overcome drug resistance in oncology.

References

- 1. Submerged fermentation of Streptomyces uncialis providing a biotechnology platform for this compound biosynthesis, engineering, and production - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metrics other than potency reveal systematic variation in responses to cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. newdrugapprovals.org [newdrugapprovals.org]

- 4. This compound-based antibody-drug conjugates: Unique enediyne ADCs exhibiting bystander killing effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. DNA cleavage induced by antitumor antibiotic leinamycin and its biological consequences - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Experimental and modelling studies on the DNA cleavage by elsamicin A - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Uncialamycin Bergman Cyclization: A Technical Guide to its Core Mechanism

For Immediate Release

AUSTIN, TX – December 17, 2025 – In a comprehensive technical guide released today, researchers, scientists, and drug development professionals are provided with an in-depth exploration of the Bergman cyclization mechanism of Uncialamycin, a potent enediyne natural product with significant anticancer properties. This guide elucidates the intricate molecular rearrangements that underpin this compound's cytotoxicity, offering valuable insights for the design of next-generation targeted cancer therapies.

This compound, a member of the anthraquinone-fused enediyne family, is produced by the bacterium Streptomyces uncialis. Its remarkable biological activity stems from its ability to undergo a Bergman cyclization, a thermal or triggered rearrangement of its enediyne core. This process generates a highly reactive p-benzyne diradical, a species capable of cleaving double-stranded DNA, leading to cancer cell death. This guide delves into the specifics of this mechanism, from the biosynthesis of the enediyne core to the DNA-damaging event.

The Core Reaction: Bergman Cyclization

The Bergman cyclization is a concerted rearrangement of the enediyne scaffold (a Z-ene flanked by two acetylene groups) to form a p-benzyne diradical. While the general mechanism is understood, the specific kinetics and thermodynamics of this compound's cyclization are influenced by its unique anthraquinone-fused structure.

The natural product itself is stable under normal physiological conditions, indicating that a triggering event is necessary to initiate the cyclization cascade. Studies have shown that in the presence of dry HCl, this compound rapidly converts to a hexacyclic product through a Bergman cycloaromatization. Furthermore, the isolation of Unciaphenol, an oxygenated analog of the Bergman cyclization product, from cultures of Streptomyces uncialis suggests that this cyclization can also occur under biological conditions, potentially initiated by an enzymatic process or a change in the cellular microenvironment.

While specific experimental kinetic data for this compound's Bergman cyclization is not extensively available in the public domain, computational studies on similar enediyne systems provide valuable theoretical insights. These studies allow for the estimation of activation energies and the influence of molecular geometry on the reaction rate.

| Parameter | Theoretical Value (for model enediynes) | Method |

| Activation Enthalpy (ΔH‡) | ~24 kcal·mol⁻¹ | Density Functional Theory (DFT), CCSD(T) |

| Reaction Enthalpy (ΔHr) | Varies (can be endothermic or exothermic) | DFT, CCSD(T) |

| Singlet-Triplet Gap of p-benzyne | ~3.56 kcal/mol | EOM-SF-CCSD/cc-pVTZ |

Note: These values are for general enediyne models and may differ for the specific structure of this compound.

Biosynthesis of the Enediyne Warhead

The biosynthesis of the this compound enediyne core is a complex process orchestrated by a dedicated biosynthetic gene cluster. A key player in this pathway is a conserved iterative type I polyketide synthase (PKS). This enzyme is responsible for constructing the polyene precursor that ultimately cyclizes to form the characteristic enediyne ring. The biosynthetic pathways for anthraquinone-fused enediynes like this compound are thought to share a common intermediate, highlighting a conserved strategy in nature for the production of these potent molecules.

Experimental Protocols: A Glimpse into the Methodology

Monitoring Bergman Cyclization:

A common method involves monitoring the disappearance of the enediyne reactant and the appearance of the cyclized product over time using techniques like High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy. The reaction would be initiated by a trigger, such as a change in pH or the introduction of a chemical agent.

DNA Cleavage Assay:

To assess the DNA-damaging potential of the p-benzyne diradical, a DNA cleavage assay is employed. This typically involves incubating supercoiled plasmid DNA with this compound and a triggering agent. The cleavage of the plasmid DNA from its supercoiled form to relaxed circular or linear forms is then visualized by agarose gel electrophoresis.

The Logical Pathway to Cytotoxicity

The mode of action of this compound follows a clear and potent logical pathway, culminating in cell death. This pathway highlights the key transition from a stable natural product to a powerful DNA-damaging agent.

Future Directions in Drug Development

A deeper understanding of the this compound Bergman cyclization mechanism is paramount for the development of novel anticancer therapeutics. By harnessing the potent cytotoxicity of the enediyne core and engineering molecules with tumor-specific triggering mechanisms, it is possible to design highly targeted and effective antibody-drug conjugates (ADCs). The insights provided in this guide aim to facilitate these efforts and pave the way for the next generation of precision cancer medicines.

Structural Elucidation of Uncialamycin and its Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Uncialamycin, a potent enediyne antibiotic, has garnered significant attention in the scientific community due to its remarkable cytotoxic and antibacterial properties. Its complex molecular architecture, featuring a strained ten-membered enediyne ring fused to an anthraquinone core, presents a formidable challenge for synthetic chemists and a compelling opportunity for the development of novel anticancer agents, particularly as payloads in antibody-drug conjugates (ADCs). This technical guide provides an in-depth overview of the structural elucidation of this compound and its analogs, detailing the key experimental methodologies, comprehensive spectroscopic data, and synthetic strategies that have been pivotal in understanding and harnessing the therapeutic potential of this unique natural product.

Introduction

This compound was first isolated from the bacterium Streptomyces uncialis, found on the surface of the lichen Cladonia uncialis.[1] Its structure was initially elucidated through a combination of spectroscopic techniques and ultimately confirmed by total synthesis.[1][2] The enediyne core of this compound is responsible for its potent biological activity, undergoing a Bergman cycloaromatization to generate a highly reactive diradical species that can cleave double-stranded DNA. This mechanism of action makes this compound and its analogs highly sought-after candidates for cancer therapy. This guide will systematically present the data and protocols that have been instrumental in the structural characterization of these complex molecules.

Isolation and Purification

The initial isolation of this compound from Streptomyces uncialis laid the groundwork for its structural characterization. The general workflow for its extraction and purification is outlined below.

Experimental Protocol: Isolation and Purification of this compound

-

Culturing: Streptomyces uncialis is cultured on a suitable solid agar medium.

-

Extraction: The agar cultures are extracted multiple times with ethyl acetate (EtOAc). The combined organic extracts are then concentrated under reduced pressure to yield a crude extract.[1]

-

Partitioning: The crude extract is partitioned between ethyl acetate and water to remove water-soluble impurities. The organic layer is collected and concentrated.[1]

-

Flash Chromatography: The resulting residue is subjected to reversed-phase flash chromatography (e.g., C18 silica gel) using a gradient of water and methanol to perform an initial fractionation of the extract.[1]

-

High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified by reversed-phase HPLC to yield the pure compound.[1]

Spectroscopic and Physicochemical Data

The structural elucidation of this compound was heavily reliant on a suite of spectroscopic and physicochemical techniques.

Table 1: Physicochemical and Mass Spectrometry Data for this compound

| Property | Value | Reference |

| Molecular Formula | C₂₆H₁₇NO₆ | [1] |

| High-Resolution ESI-MS | m/z [M+Na]⁺: 462.0956 (calculated 462.0954) | [1] |

Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound in DMSO-d₆ at 600 MHz [1]

| Position | δC (ppm) | δH (ppm), Multiplicity (J in Hz) |

| 1 | 152.3 | 10.0 (br s) |

| 2 | 143.6 | - |

| 3 | 110.4 | - |

| 4 | 187.0 | - |

| 5 | 134.4 | - |

| 6 | 126.1 | 8.23 (dd, 7.6, 1.4) |

| 7 | 133.6 | 7.88 (ddd, 7.6, 7.6, 1.4) |

| 8 | 134.9 | 7.94 (ddd, 7.6, 7.6, 1.4) |

| 9 | 126.6 | 8.24 (dd, 7.6, 1.4) |

| 10 | 115.8 | - |

| 11 | 182.2 | - |

| 12 | 109.8 | - |

| 13 | 161.1 | 13.2 (s) |

| 14 | 110.1 | 7.22 (s) |

| 15 | 139.7 | - |

| 16 | 63.5 | - |

| 17 | 70.9 | 5.14 (d, 9.8) |

| 18 | 100.4 | - |

| 19 | 89.7 | - |

| 20 | 108.9 | 6.05 (d, 10.0) |

| 21 | 107.8 | 5.97 (d, 10.0) |

| 22 | 87.4 | - |

| 23 | 98.9 | - |

| 24 | 49.8 | 5.04 (q, 6.7) |

| 25 | 76.0 | - |

| 26 | 23.3 | 1.42 (d, 6.7) |

| 17-OH | - | 6.66 (d, 9.8) |

| 1-NH | - | 5.39 (s) |

Total Synthesis of this compound and Analogs

The total synthesis of this compound was a landmark achievement that confirmed its structure and stereochemistry. A streamlined, enantioselective total synthesis was later developed by the Nicolaou group, enabling the production of various analogs for structure-activity relationship (SAR) studies.[3]

Experimental Protocol: Key Synthetic Steps

The streamlined total synthesis of this compound involves several key transformations:[3]

-

Noyori Enantioselective Reduction: This step establishes the crucial stereochemistry at an early stage of the synthesis.

-

Yamaguchi Acetylide-Pyridinium Coupling: This reaction is employed for the formation of a key carbon-carbon bond.

-

Stereoselective Acetylide-Aldehyde Cyclization: This intramolecular reaction forms the ten-membered enediyne ring.

-

Hauser Annulation: A newly developed annulation reaction is used to construct the anthraquinone moiety of the molecule. This involves the coupling of a cyanophthalide with a p-methoxy semiquinone aminal.

The synthesis of analogs often involves modification of the starting materials or late-stage functionalization to introduce handles for conjugation to delivery systems like antibodies.[3]

X-ray Crystallography

To date, a definitive X-ray crystal structure of this compound itself has not been reported in the peer-reviewed literature. The structural elucidation has primarily relied on NMR spectroscopy and confirmation through total synthesis. The lack of a crystal structure is likely due to the difficulty in obtaining single crystals of sufficient quality for X-ray diffraction analysis.

Signaling Pathways and Mechanism of Action

The potent cytotoxicity of this compound stems from its ability to induce DNA damage. The proposed mechanism of action involves the following steps:

Conclusion

The structural elucidation of this compound and its analogs represents a significant achievement in natural product chemistry. Through a combination of sophisticated spectroscopic techniques and elegant total synthesis, the intricate molecular architecture of this potent enediyne antibiotic has been fully characterized. The detailed experimental protocols and comprehensive data presented in this guide serve as a valuable resource for researchers in the fields of medicinal chemistry, drug discovery, and chemical biology. The continued exploration of this compound's unique structure and mechanism of action holds great promise for the development of next-generation cancer therapeutics.

References

- 1. newdrugapprovals.org [newdrugapprovals.org]

- 2. Potent anti-tumour antibiotic this compound synthesis streamlined - ecancer [ecancer.org]

- 3. Streamlined Total Synthesis of this compound and Its Application to the Synthesis of Designed Analogues for Biological Investigations - PubMed [pubmed.ncbi.nlm.nih.gov]

Uncialamycin: A Technical Guide to an Enediyne Antibiotic with Potent Antitumor Activity

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Uncialamycin is a potent member of the anthraquinone-fused enediyne class of natural products, originally isolated from Streptomyces uncialis, a bacterium found on the lichen Cladonia uncialis.[1][2] Like other enediynes, this compound possesses a unique nine- or ten-membered ring system containing a double bond flanked by two triple bonds.[1][3][4] This strained enediyne core is the "warhead" of the molecule, responsible for its extraordinary cytotoxicity.[3][4] Upon activation, this compound undergoes a Bergman cyclization to form a highly reactive p-benzyne diradical.[1][3][4][5] This diradical can abstract hydrogen atoms from the sugar-phosphate backbone of DNA, leading to double-strand breaks and subsequent cell death.[1][3][4] Its high potency has made it a molecule of significant interest, particularly as a payload for antibody-drug conjugates (ADCs) in targeted cancer therapy.[4][6][7][8] This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative cytotoxicity data, and detailed experimental protocols relevant to its study.

The Enediyne Core: Mechanism of Action

The biological activity of this compound is centered on the Bergman cyclization of its enediyne core. This reaction is a thermally or photochemically induced pericyclic reaction that converts the enediyne into a highly reactive p-benzyne diradical.[5][9]

Bergman Cyclization

The enediyne moiety of this compound is a strained ring system. This strain is relieved through the Bergman cyclization, where the two acetylenic groups and the double bond rearrange to form a benzene ring with two radical centers (a p-benzyne diradical).[5][9] This transformation is the key to this compound's potent DNA-damaging ability.

Caption: Bergman cyclization of this compound leading to DNA cleavage.

DNA Damage

Once formed, the p-benzyne diradical is a potent hydrogen-abstracting species. In the cellular environment, it readily abstracts hydrogen atoms from the deoxyribose sugars of the DNA backbone.[1] This leads to the formation of DNA radicals, which ultimately results in single- and double-strand breaks, triggering apoptosis and cell death.[1][3][4]

This compound in Targeted Therapy: Antibody-Drug Conjugates (ADCs)

Due to its extreme cytotoxicity, this compound is too toxic for systemic administration as a standalone chemotherapeutic agent.[3] However, its potency makes it an ideal payload for antibody-drug conjugates (ADCs). ADCs utilize monoclonal antibodies to selectively deliver highly potent cytotoxic agents like this compound to cancer cells that overexpress a specific target antigen.

ADC Mechanism of Action and the Bystander Effect

An this compound-based ADC binds to a target antigen on the surface of a cancer cell and is subsequently internalized. Inside the cell, the linker connecting the antibody to this compound is cleaved, releasing the cytotoxic payload. The released this compound can then exert its DNA-damaging effects.

A significant advantage of some this compound ADCs is their ability to induce a "bystander effect".[1][6][7] This occurs when the released, cell-permeable this compound diffuses out of the targeted cancer cell and kills neighboring cancer cells that may not express the target antigen.[1][6] This bystander killing can enhance the overall antitumor efficacy of the ADC.[1]

Caption: Mechanism of action of an this compound ADC, including the bystander effect.

Quantitative Cytotoxicity Data

This compound and its synthetic analogues have demonstrated exceptional potency against a wide range of cancer cell lines. The following tables summarize the reported half-maximal inhibitory concentration (IC50) values.

Table 1: In Vitro Cytotoxicity of this compound and its Epimer

| Compound | Cell Line | IC50 (M) | Reference |

| This compound (natural 26(R) epimer) | Ovarian Tumor Cell Lines | 9 x 10⁻¹² to 1 x 10⁻¹⁰ | [1] |

| 26(S)-epi-Uncialamycin | Ovarian Tumor Cell Lines | 9 x 10⁻¹² to 1 x 10⁻¹⁰ | [1] |

Table 2: In Vitro Cytotoxicity of an Anti-Mesothelin this compound ADC

| Compound | Cell Line | IC50 (nM) | Reference |

| Meso-13 Conjugate | H226 (Mesothelin-positive) | 0.88 | [4] |

Table 3: In Vitro Potency of T1-Targeting this compound ADCs

| ADC | Linker | IC50 (pM) | Reference |

| T1LD1 | Val-Cit-PAB (cleavable) | < 1 | [10] |

| T1LD2 | Non-cleavable | < 1 | [10] |

| T1LD3 | PEG-containing non-cleavable | < 1 | [10] |

| T1LD4 | Glucuronidase cleavable | < 1 | [10] |

| T1LD5 | Val-Ala-PAB (cleavable) | < 1 | [10] |

| T1LD6 | Disulfide (cleavable) | < 1 | [10] |

Experimental Protocols

The following are detailed methodologies for key experiments involved in the study of this compound.

Fermentation and Isolation of this compound

This protocol is adapted from general procedures for the cultivation of Streptomyces species.

-

Strain and Culture Conditions: Streptomyces uncialis DCA2648 is cultivated on solid ISP-4 medium for sporulation at 28°C. For submerged fermentation, mycelium is prepared in liquid tryptic soy broth (TSB).

-

Fermentation: Fermentation is carried out in a suitable production medium in incubator shakers.

-

Extraction: The culture broth is extracted with an organic solvent such as ethyl acetate. The organic extract is then concentrated under reduced pressure.

-

Purification: The crude extract is subjected to chromatographic separation techniques. This typically involves initial separation on a silica gel column followed by further purification using high-performance liquid chromatography (HPLC) with a C18 column.

-

Analysis: The purity and identity of this compound are confirmed by analytical HPLC, high-resolution mass spectrometry (HR-ESI-TOF), and nuclear magnetic resonance (NMR) spectroscopy.

In Vitro Cytotoxicity Assay

This protocol describes a common method for determining the IC50 value of a cytotoxic compound.

-

Cell Culture: Human cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

-

Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a predetermined density. The plates are incubated overnight to allow for cell attachment.

-

Compound Treatment: A stock solution of this compound or its analogue is prepared in a suitable solvent (e.g., DMSO). Serial dilutions of the compound are made in culture medium. The medium from the cell plates is removed, and the cells are treated with the various concentrations of the compound. Control wells receive medium with the solvent alone.

-

Incubation: The plates are incubated for a specified period (e.g., 72 hours).

-

Viability Assessment: Cell viability is assessed using a suitable assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a commercial cell viability reagent (e.g., CellTiter-Glo®).

-

Data Analysis: The absorbance or luminescence is measured using a plate reader. The data is normalized to the control wells, and the IC50 value is calculated by fitting the dose-response curve to a suitable model using software such as GraphPad Prism.

DNA Cleavage Assay

This protocol outlines a method to assess the DNA-damaging potential of this compound.

-

DNA Substrate: A supercoiled plasmid DNA (e.g., pBR322) is used as the substrate.

-

Reaction Mixture: The reaction mixture contains the plasmid DNA, this compound at various concentrations, and a suitable buffer (e.g., Tris-HCl). A reducing agent, such as dithiothreitol (DTT), may be included to activate the enediyne.

-

Incubation: The reaction is incubated at 37°C for a specific time.

-

Reaction Termination: The reaction is stopped by the addition of a loading buffer containing a chelating agent (e.g., EDTA) and a tracking dye.

-

Agarose Gel Electrophoresis: The DNA samples are loaded onto an agarose gel and subjected to electrophoresis to separate the different DNA topoisomers (supercoiled, relaxed circular, and linear).

-

Visualization and Analysis: The gel is stained with an intercalating dye (e.g., ethidium bromide or SYBR Safe) and visualized under UV light. The conversion of supercoiled DNA to relaxed circular and linear forms indicates DNA cleavage. The intensity of the bands can be quantified using densitometry software.

Caption: General experimental workflow for this compound research and development.

Conclusion and Future Directions

This compound stands out as a remarkably potent enediyne antibiotic with significant potential in oncology. Its unique mechanism of action, involving DNA cleavage through Bergman cyclization, and its amenability to incorporation into antibody-drug conjugates make it a compelling candidate for the development of next-generation targeted cancer therapies. The demonstration of a bystander effect in this compound-based ADCs further enhances its therapeutic promise. Future research will likely focus on the design and synthesis of novel this compound analogues with improved properties, the identification of new cancer-specific antigens for targeted delivery, and further elucidation of the signaling pathways involved in this compound-induced cell death. The continued exploration of this fascinating natural product holds great promise for advancing the fight against cancer.

References

- 1. adcreview.com [adcreview.com]

- 2. newdrugapprovals.org [newdrugapprovals.org]

- 3. researchgate.net [researchgate.net]

- 4. This compound as a novel payload for antibody drug conjugate (ADC) based targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Illustrated Glossary of Organic Chemistry - Bergman cyclization (Bergman cyclization; Bergman cycloaromatization) [chem.ucla.edu]

- 6. This compound-based antibody–drug conjugates: Unique enediyne ADCs exhibiting bystander killing effect - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound-based antibody-drug conjugates: Unique enediyne ADCs exhibiting bystander killing effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, synthesis and biological evaluation of phenol-linked this compound antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Bergman Cyclization [organic-chemistry.org]

- 10. pnas.org [pnas.org]

In Vitro Antibacterial Activity of Uncialamycin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Uncialamycin, a potent enediyne antibiotic, has demonstrated significant in vitro activity against a range of Gram-positive and Gram-negative bacteria. This document provides a comprehensive overview of its antibacterial properties, including quantitative data on its minimum inhibitory concentrations (MICs), detailed experimental protocols for assessing its activity, and an elucidation of its mechanism of action. The information is intended to serve as a technical guide for researchers and professionals involved in antibiotic drug discovery and development.

Introduction

This compound is a novel enediyne antibiotic isolated from a streptomycete found on the lichen Cladonia uncialis.[1][2] Structurally, it belongs to the anthraquinone-fused enediyne class of natural products.[3] Enediynes are known for their potent cytotoxic activities, which stem from their unique chemical structure containing a nine- or ten-membered ring with a double bond and two triple bonds.[1][4] This structural motif enables them to undergo Bergman cyclization to form a highly reactive p-benzyne diradical, which is responsible for their biological activity.[1][4] this compound has shown remarkable potency against clinically relevant pathogens, making it a subject of interest for further investigation as a potential therapeutic agent.[5]

Quantitative Antibacterial Activity

The in vitro antibacterial activity of this compound has been quantified against several bacterial strains. The Minimum Inhibitory Concentration (MIC), the lowest concentration of an antibiotic that prevents the visible growth of a bacterium, is a key metric for its potency. The reported MIC values for this compound are summarized in the table below.

| Bacterial Strain | Gram Status | MIC (µg/mL) |

| Staphylococcus aureus | Gram-positive | 0.0000064 |

| Escherichia coli | Gram-negative | 0.002 |

| Burkholderia cepacia | Gram-negative | 0.001 |

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against various bacterial strains.

Mechanism of Action: DNA Damage Cascade

The primary mechanism of this compound's antibacterial activity is the induction of DNA damage.[1] This process is initiated by the activation of the enediyne core, leading to a cascade of chemical reactions that result in the cleavage of bacterial DNA.

The key steps in the proposed mechanism of action are as follows:

-

Activation: The enediyne core of this compound is a relatively stable structure. However, under specific biological conditions, it undergoes activation.

-

Bergman Cyclization: The activated enediyne undergoes an intramolecular cyclization reaction known as the Bergman cyclization. This reaction transforms the nine- or ten-membered ring system into a highly reactive p-benzyne diradical.[1][4]

-

Hydrogen Abstraction: The p-benzyne diradical is a potent hydrogen-abstracting species. It abstracts hydrogen atoms from the deoxyribose backbone of the bacterial DNA.[1]

-

DNA Strand Scission: The abstraction of hydrogen atoms from the DNA backbone leads to the formation of DNA radicals. These unstable intermediates then undergo further reactions, ultimately resulting in single- and double-strand breaks in the DNA.[1]

-

Cell Death: The extensive damage to the bacterial chromosome disrupts essential cellular processes such as DNA replication and transcription, leading to bacterial cell death.

Experimental Protocols

The determination of the in vitro antibacterial activity of this compound can be performed using standard microbiological techniques such as broth microdilution or agar diffusion methods. The following are detailed representative protocols based on established methodologies.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standardized and quantitative technique to determine the MIC of an antimicrobial agent.

Materials:

-

This compound stock solution (in a suitable solvent like DMSO)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate bacterial growth medium

-

Sterile 96-well microtiter plates

-

Bacterial inoculum (prepared to a 0.5 McFarland standard and then diluted)

-

Spectrophotometer

-

Incubator

Protocol:

-

Preparation of this compound Dilutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 1 mg/mL).

-

Perform serial two-fold dilutions of the this compound stock solution in the appropriate growth medium (e.g., CAMHB) in the wells of a 96-well microtiter plate to achieve a range of desired concentrations.

-

-

Preparation of Bacterial Inoculum:

-

From a fresh agar plate (18-24 hours old), select several colonies of the test bacterium.

-

Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute this suspension in the growth medium to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

-

Inoculation and Incubation:

-

Add the prepared bacterial inoculum to each well of the microtiter plate containing the this compound dilutions.

-

Include a positive control well (inoculum without this compound) and a negative control well (medium only).

-

Incubate the plate at 35-37°C for 16-20 hours in ambient air.

-

-

Determination of MIC:

-

After incubation, visually inspect the microtiter plate for bacterial growth (turbidity).

-

The MIC is the lowest concentration of this compound at which there is no visible growth.

-

Agar Disk Diffusion Assay

The agar disk diffusion assay is a qualitative method to assess the susceptibility of bacteria to an antimicrobial agent.

Materials:

-

Sterile paper disks (6 mm in diameter)

-

This compound solution of a known concentration

-

Mueller-Hinton Agar (MHA) plates or other suitable agar medium

-

Bacterial inoculum (prepared to a 0.5 McFarland standard)

-

Sterile swabs

-

Incubator

Protocol:

-

Preparation of Agar Plates:

-

Prepare MHA plates with a uniform depth.

-

-

Inoculation of Plates:

-

Dip a sterile swab into the standardized bacterial inoculum and rotate it against the side of the tube to remove excess liquid.

-

Streak the swab evenly over the entire surface of the MHA plate in three directions to ensure confluent growth.

-

-

Application of Disks:

-

Aseptically apply paper disks impregnated with a known amount of this compound onto the surface of the inoculated agar plate.

-

Gently press the disks to ensure complete contact with the agar.

-

-

Incubation:

-

Invert the plates and incubate at 35-37°C for 16-24 hours.

-

-

Interpretation of Results:

-

After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.

-

The size of the zone of inhibition is indicative of the susceptibility of the bacterium to this compound.

-

Conclusion

This compound is a highly potent antibacterial agent with a unique mechanism of action that involves DNA damage through Bergman cyclization. Its demonstrated in vitro activity against both Gram-positive and Gram-negative bacteria, including clinically important pathogens, highlights its potential as a lead compound for the development of new antibiotics. The experimental protocols detailed in this guide provide a framework for the further evaluation and characterization of this compound and other enediyne antibiotics. Further research is warranted to explore its full therapeutic potential, including in vivo efficacy and safety profiles.

References

- 1. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 4. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 5. goums.ac.ir [goums.ac.ir]

Uncialamycin Core Structure: A Technical Guide to its Antitumor Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Uncialamycin, a potent member of the enediyne family of natural products, has garnered significant attention in the field of oncology for its profound antitumor activity. Isolated from a strain of Streptomyces cyanogenus, its unique molecular architecture, centered around a highly strained ten-membered enediyne ring, is the cornerstone of its cytotoxic capabilities. This technical guide provides an in-depth exploration of the this compound core structure, detailing its mechanism of action, quantitative efficacy, and the experimental methodologies used to characterize its anticancer properties. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in the discovery and development of novel cancer therapeutics.

Mechanism of Action: DNA Double-Strand Scission

The antitumor activity of the this compound core structure is rooted in its ability to induce double-strand breaks in DNA.[1][2][3] This process is initiated by a chemical transformation known as the Bergman cyclization.[2][3] The strained enediyne ring undergoes a spontaneous cycloaromatization reaction, generating a highly reactive para-benzyne diradical.[2][3] This diradical is a powerful hydrogen-abstracting species. When this compound is intercalated into the minor groove of DNA, this diradical abstracts hydrogen atoms from the sugar-phosphate backbone of both DNA strands, leading to oxidative cleavage and ultimately, double-strand breaks.[1][2][3] Such severe DNA damage is often irreparable by cellular machinery, triggering programmed cell death, or apoptosis.[1]

References

Isolating Uncialamycin: A Technical Guide for Researchers

An In-depth Whitepaper on the Extraction and Purification of a Potent Enediyne Antibiotic from Streptomyces uncialis

Uncialamycin, a member of the anthraquinone-fused enediyne family of natural products, exhibits extraordinary cytotoxicity against a wide spectrum of human cancer cell lines, making it a molecule of significant interest for drug development professionals.[1][2][3] Initially discovered from solid agar cultures of Streptomyces uncialis DCA2648, its potent bioactivity has driven efforts to improve production and develop scalable isolation protocols.[2][4][5] This technical guide provides a comprehensive overview of the methodologies for isolating this compound from its natural source, focusing on fermentation, extraction, and purification protocols, supported by quantitative data and procedural diagrams.

Production of this compound via Fermentation

The production of this compound by Streptomyces uncialis DCA2648 has been achieved through both solid and submerged fermentation techniques. While initial isolation was performed from solid agar cultures, submerged fermentation has been optimized to significantly increase titers.[1][2]

Fermentation Methods and Yields

Initial production on solid agar medium yielded extremely low titers of approximately 0.019 mg/L over a 14-21 day cultivation period.[2] Through strain engineering and medium optimization, submerged fermentation has dramatically improved this yield. A combination of deleting competing metabolic pathways, chemical mutagenesis, and manipulation of pathway-specific regulators in S. uncialis led to an engineered strain capable of producing this compound at significantly higher levels.[1][2] Further optimization of the submerged fermentation medium resulted in a nearly 58-fold increase in titer to approximately 1.1 mg/L.[1][3]

| Fermentation Method | Producing Strain | Medium | Cultivation Time | This compound Titer (mg/L) | Reference |

| Solid Agar Culture | S. uncialis DCA2648 (Wild-Type) | ISP-4 Agar | 14-21 days | ~ 0.019 | [2] |

| Submerged Fermentation | Engineered S. uncialis | Optimized MYM | 7 days | ~ 1.1 | [1][6] |

Experimental Protocols

This section details the step-by-step procedures for the fermentation, extraction, and purification of this compound.

Solid Agar Fermentation and Extraction

This protocol is based on the original method used for the discovery of this compound.

Protocol 1: Solid Agar Fermentation and Extraction

-

Inoculation and Incubation: Culture Streptomyces uncialis DCA2648 on ISP-4 solid agar medium.

-

Incubate the plates at 28°C for 14–21 days.[2]

-

Extraction:

-

Concentration:

-

Liquid-Liquid Partitioning:

-

Partition the residue between ethyl acetate and water.[7]

-

Collect the ethyl acetate soluble fraction for further purification.

-

Submerged Fermentation and Extraction

This optimized protocol allows for higher yields of this compound.

Protocol 2: Submerged Fermentation and Extraction

-

Seed Culture Preparation:

-

Production Culture:

-

Inoculate 5 mL of the seed culture into a 250-mL baffled flask containing 50 mL of the optimized production medium.[6]

-

The optimized production medium consists of: mannitol 10 g/l, malt extract 2.5 g/l, K₂HPO₄ 1 g/l, MgSO₄·7H₂O 1 g/l, NaCl 1 g/l, (NH₄)₂SO₄ 2 g/l, FeSO₄·7H₂O 1 mg/l, MnCl₂·4H₂O 1 mg/l, ZnSO₄·7 H₂O 1 mg/l, CaCO₃ 2 g/l, CuSO₄·5H₂O 0.01 g/l, and NaI 5 mg/l at pH 7.2.[6]

-

Incubate at 28°C with shaking at 250 rpm for 7 days.[6]

-

-

Extraction:

-

Centrifuge the fermentation culture to separate the supernatant and biomass.[6]

-

The specific extraction procedure for this compound from the submerged culture fractions is not detailed in the provided results, but would typically involve solvent extraction of the supernatant and/or the mycelial cake with a solvent like ethyl acetate.

-

Purification of this compound

The following protocol outlines the chromatographic steps for purifying this compound from the crude extract.

Protocol 3: Chromatographic Purification

-

Initial Fractionation (Size Exclusion Chromatography):

-

Dissolve the crude extract in a minimal amount of methanol.

-

Fractionate the dissolved extract using Sephadex LH-20 chromatography with methanol as the mobile phase.[2]

-

Monitor the fractions by HPLC to identify those enriched with this compound.

-

-

Intermediate Purification (Flash Chromatography):

-

Final Purification (Reversed-Phase HPLC):

Visualized Workflows

The following diagrams illustrate the key processes in the isolation of this compound.

Caption: Workflow for this compound isolation from solid agar culture.

Caption: Chromatographic purification scheme for this compound.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Submerged fermentation of Streptomyces uncialis providing a biotechnology platform for this compound biosynthesis, engineering, and production - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. This compound, a new enediyne antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. newdrugapprovals.org [newdrugapprovals.org]

Uncialamycin Gene Cluster: A Technical Guide to Identification and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Uncialamycin, a potent member of the anthraquinone-fused enediyne family of natural products, exhibits remarkable cytotoxicity against a wide array of human cancer cell lines.[1] Its complex structure, featuring a 10-membered enediyne core, allows it to function as a molecular "warhead," inducing double-strand DNA breaks through Bergman cyclization.[2] Produced by the actinomycete Streptomyces uncialis DCA2648, native fermentation yields of this compound are exceedingly low (approximately 0.019 mg/L), which has historically hampered its clinical development and biosynthetic studies.[1] This guide provides an in-depth overview of the identification and characterization of the this compound biosynthetic gene cluster (ucm), detailing experimental protocols and data to facilitate further research and bioengineering efforts.

Identification and Genetic Organization of the ucm Biosynthetic Gene Cluster

The this compound biosynthetic gene cluster (ucm BGC) was cloned and sequenced from Streptomyces uncialis DCA2648.[1] Bioinformatic analysis revealed a cluster spanning approximately 45 kb, encoding a suite of enzymes characteristic of type I polyketide synthase (PKS) and associated tailoring enzymes. The genetic organization, as detailed in the Minimum Information about a Biosynthetic Gene cluster (MIBiG) database (accession number BGC0001377), includes genes for the core PKS, regulatory proteins, transporters, and enzymes for tailoring the anthraquinone moiety and enediyne core.[3]

Key Genes in the this compound Biosynthetic Pathway

A comprehensive list of genes within the ucm cluster and their putative functions, inferred from homology to characterized enzymes in related enediyne pathways like that of tiancimycin, is presented in Table 1.[4]

| Gene | Proposed Function | Homolog in Tiancimycin Cluster |

| Core Biosynthesis | ||

| ucmE | Enediyne polyketide synthase (PKS) | tnmE |

| ucmF | Acyl-CoA ligase | tnmF |

| ucmG | Enoylreductase | tnmG |

| ucmI | Oxidoreductase | tnmI |

| ucmJ | Acyltransferase | tnmJ |

| ucmK1/K2 | PKS-associated proteins | tnmK1/K2 |

| Tailoring Enzymes | ||

| ucmM | Rieske oxygenase | tnmM |

| ucmN | Acyl-CoA dehydrogenase-like protein | tnmN |

| ucmO | Thioesterase | tnmO |

| ucmP | FAD-dependent oxidoreductase | tnmP |

| Regulatory Genes | ||

| ucmR1 | LAL-family transcriptional regulator | tnmR1 |

| ucmR3 | Sensor kinase | tnmR3 |

| ucmR4 | AraC-family transcriptional regulator | - |

| ucmR7 | SARP-family transcriptional activator | tnmR7 |

| Other Genes | ||

| ucmB | Self-resistance protein | tnmB |

| ucmT1/T2 | ABC transporter proteins | tnmT1/T2 |

| ucmS1/S2/S3 | Bleomycin resistance-like proteins | tnmS1/S2/S3 |

Table 1: Putative Functions of Key Genes in the this compound Biosynthetic Gene Cluster.

Biosynthetic Pathway and Regulatory Network

The biosynthesis of this compound is proposed to follow a pathway common to other anthraquinone-fused enediynes. This involves the synthesis of the enediyne core by a type I PKS, followed by a series of tailoring reactions including oxidation, reduction, and cyclization to form the final structure.

Proposed Biosynthetic Pathway

The proposed biosynthetic pathway for this compound is depicted below. The pathway highlights the key stages of polyketide chain assembly, cyclization, and subsequent tailoring modifications.

Regulatory Cascade

The regulation of this compound biosynthesis is tightly controlled, likely due to the high toxicity of the final product. Based on studies of the homologous tiancimycin gene cluster, a complex regulatory network is proposed, involving at least three key regulators: UcmR1, UcmR3, and UcmR7.[5][6]

-

UcmR7 , a SARP-family activator, is believed to positively regulate the expression of core biosynthetic genes.

-

UcmR1 (a LAL-family regulator) and UcmR3 (a sensor kinase) are proposed to form an unconventional two-component system that represses the expression of ucmR7 and other biosynthetic genes, thus acting as a negative regulatory element.[5][6]

This cascade ensures that the production of the cytotoxic this compound is restricted until specific metabolic or environmental cues are sensed.

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of the this compound gene cluster.

Gene Cluster Cloning via Bacterial Artificial Chromosome (BAC) System

The large size of the ucm gene cluster makes its cloning challenging. The use of an E. coli-Streptomyces shuttle BAC vector, such as pSBAC, is a robust method for cloning the entire cluster for heterologous expression.[1][7][8]

Protocol:

-

Genomic DNA Isolation: Isolate high-molecular-weight genomic DNA from a 5-day liquid culture of S. uncialis DCA2648 grown in TSB medium using a standard salting-out protocol.[1]

-

BAC Library Construction:

-

Perform a partial digest of the genomic DNA with an appropriate restriction enzyme (e.g., Sau3AI) and size-select fragments of >50 kb.

-

Ligate the size-selected DNA fragments into a BamHI-digested and dephosphorylated pSBAC vector.

-

Transform the ligation mixture into competent E. coli cells (e.g., DH10B) and select for transformants on appropriate antibiotic plates.

-

-

Library Screening: Screen the resulting BAC library by PCR using primers specific to conserved genes within the ucm cluster (e.g., ucmE or ucmR7).

-

Heterologous Expression:

Fermentation and Production Analysis

To overcome the low native production, engineered strains of S. uncialis have been developed. The following protocol is for submerged fermentation and HPLC analysis of this compound production.[1]

Protocol:

-

Seed Culture: Inoculate 50 mL of MYM medium in a 250-mL baffled flask with spores or mycelia of the S. uncialis strain. Incubate at 28°C with shaking at 250 rpm for 2 days.

-

Production Culture: Inoculate 50 mL of a suitable production medium (e.g., optimized ISP-4M) in a 250-mL baffled flask with 5 mL of the seed culture. Incubate at 28°C with shaking at 250 rpm for 7 days.

-

Extraction:

-

Centrifuge the fermentation culture to separate the supernatant and biomass.

-

Extract the supernatant and the mycelial pellet separately with an equal volume of ethyl acetate.

-

Combine the ethyl acetate extracts and evaporate to dryness under reduced pressure.

-

-

HPLC Analysis:

-

Dissolve the dried extract in a known volume of methanol.

-

Analyze by reverse-phase HPLC on a C18 column (e.g., 4.6 x 250 mm, 5 µm) with a suitable gradient of water and acetonitrile, both containing 0.1% formic acid.

-

Monitor the elution profile at 540 nm for the detection of this compound.

-

Quantify the production by comparing the peak area to a standard curve of purified this compound.

-

Transcriptional Analysis by RT-PCR

To study the expression of genes within the ucm cluster under different conditions or in different mutant backgrounds, semi-quantitative RT-PCR can be employed.[1]

Protocol:

-

RNA Isolation: Isolate total RNA from S. uncialis cells (approximately 100 mg) grown under the desired conditions using a commercial RNA isolation kit (e.g., SV Total RNA Isolation System, Promega).

-

DNase Treatment: Treat the isolated RNA with DNase I to remove any contaminating genomic DNA.

-

RT-PCR: Perform one-step RT-PCR using a commercial kit (e.g., Qiagen OneStep RT-PCR Kit) with gene-specific primers for the target ucm genes and a housekeeping gene (e.g., hrdB) as a control.

-

Analysis: Analyze the PCR products by agarose gel electrophoresis to determine the relative transcript levels of the target genes.

Quantitative Data and Production Improvement